Cas no 877399-50-3 (Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate)
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1-Boc-4-(4-Bromopyrazol-1-yl)piperidine
- tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate
- 1-(4-BOC-Piperidino)-4-bromopyrazole
- 4-(4-BROMO-PYRAZOL-1-YL)-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- 1-tert-Butoxycarbonyl-4-(4-bromopyrazol-1-yl)piperidine
- 1-Boc-4-(4-bromo-1-pyrazolyl)piperidine
- N-BOC-4-(4-BROMOPYRAZOL-1-YL)PIPERIDINE
- tert-Butyl 1-(4-bromo-1H-pyrazol-1-yl)piperidine-4-carboxylate
- C13H20BrN3O2
- KSC658S5D
- 1,1-Dimethylethyl 4-(4-bromo-1H-pyrazol-1-yl)-1-piperidinecarboxylate (ACI)
- CS-M0354
- IYNZAVDBHAQODX-UHFFFAOYSA-N
- EN300-128428
- MFCD09831980
- tert-Butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate, AldrichCPR
- SY043288
- tert-butyl4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
- DTXSID90670276
- AS-19241
- 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylic acid tert-butylester
- SCHEMBL1427617
- B4391
- AC-25089
- AKOS015935064
- BCP07105
- DB-002076
- 877399-50-3
- Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
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- MDL: MFCD09831980
- Inchi: 1S/C13H20BrN3O2/c1-13(2,3)19-12(18)16-6-4-11(5-7-16)17-9-10(14)8-15-17/h8-9,11H,4-7H2,1-3H3
- InChI Key: IYNZAVDBHAQODX-UHFFFAOYSA-N
- SMILES: O=C(N1CCC(N2C=C(Br)C=N2)CC1)OC(C)(C)C
Computed Properties
- Exact Mass: 329.07400
- Monoisotopic Mass: 329.074
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 324
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 47.4
- XLogP3: 2.3
Experimental Properties
- Color/Form: Solid
- Density: 1.43
- Melting Point: 77.0 to 81.0 deg-C
- Boiling Point: 411.5°C at 760 mmHg
- Flash Point: 202.7±25.9 °C
- Refractive Index: 1.594
- PSA: 47.36000
- LogP: 3.15550
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22
- Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,2-8°C
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 067380-1g |
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate |
877399-50-3 | 97% | 1g |
£15.00 | 2022-03-01 | |
| Fluorochem | 067380-5g |
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate |
877399-50-3 | 97% | 5g |
£48.00 | 2022-03-01 | |
| Fluorochem | 067380-10g |
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate |
877399-50-3 | 97% | 10g |
£80.00 | 2022-03-01 | |
| Fluorochem | 067380-25g |
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate |
877399-50-3 | 97% | 25g |
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| AstaTech | 55327-5/G |
N-BOC-4-(4-BROMOPYRAZOL-1-YL)PIPERIDINE |
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| AstaTech | 55327-25/G |
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877399-50-3 | 97% | 25g |
$170 | 2023-09-17 | |
| AstaTech | 55327-100/G |
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877399-50-3 | 97% | 100g |
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| Apollo Scientific | OR55287-5g |
1-Boc-4-(4-Bromopyrazol-1-yl)piperidine |
877399-50-3 | 97% | 5g |
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| Apollo Scientific | OR55287-25g |
1-Boc-4-(4-Bromopyrazol-1-yl)piperidine |
877399-50-3 | 97% | 25g |
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| Chemenu | CM120295-10g |
1-Boc-4-(4-bromo-1-pyrazolyl)piperidine |
877399-50-3 | 95%+ | 10g |
$*** | 2023-03-29 |
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Production Method
Production Method 1
1.2 0 - 5 °C; 1 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C; 1 h, 0 °C
2.2 0 °C → 100 °C; overnight, 100 °C
2.3 Reagents: Water
Production Method 2
1.2 Catalysts: Potassium iodide ; 0 °C → 100 °C; 10 h, 100 °C; 100 °C → rt
1.3 Reagents: Water ; rt
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Raw materials
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Preparation Products
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Suppliers
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate Related Literature
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
Additional information on Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate
Recent Advances in the Application of Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-50-3) in Chemical Biology and Pharmaceutical Research
Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-50-3) has emerged as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and other biologically active compounds. Recent studies have highlighted its versatility as a building block for the synthesis of various pharmacologically relevant molecules. The compound's unique structural features, including the piperidine scaffold and bromo-substituted pyrazole moiety, make it particularly valuable for structure-activity relationship (SAR) studies and targeted drug design.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the compound's utility in developing selective JAK2 inhibitors. The bromo substituent at the 4-position of the pyrazole ring served as an excellent handle for further functionalization through palladium-catalyzed cross-coupling reactions, enabling rapid diversification of the molecular scaffold. This approach led to the discovery of several potent inhibitors with improved selectivity profiles against the JAK family of kinases, which are important targets in inflammatory diseases and certain cancers.
Another significant application was reported in Bioorganic & Medicinal Chemistry Letters, where 877399-50-3 was used as a precursor for the synthesis of novel TRPV1 antagonists. The researchers successfully converted the compound into a series of derivatives that showed promising activity in pain management models. The tert-butoxycarbonyl (Boc) protecting group proved particularly advantageous in this synthetic route, allowing for selective modifications at other positions of the piperidine ring before final deprotection.
Recent advances in synthetic methodology have also improved the accessibility of this compound. A 2024 publication in Organic Process Research & Development described an optimized large-scale synthesis route that significantly reduced production costs while maintaining high purity (>99%). This development is particularly important as the pharmaceutical industry shows increasing interest in this scaffold for drug discovery programs targeting GPCRs and ion channels.
The compound's role in PROTAC (Proteolysis Targeting Chimera) development has gained attention in recent years. Its structural features make it suitable for incorporation into heterobifunctional molecules designed to target specific proteins for degradation. Several research groups have reported using derivatives of 877399-50-3 as part of the linker or targeting moieties in PROTAC designs, particularly for challenging targets in oncology.
In summary, Tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate continues to be a valuable tool in medicinal chemistry, with recent applications expanding beyond its traditional use as a kinase inhibitor intermediate. Its versatility, combined with improved synthetic accessibility, positions this compound as an important building block for future drug discovery efforts across multiple therapeutic areas.
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